molecular formula C15H19NO5 B1396283 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid CAS No. 1306739-51-4

3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid

Cat. No.: B1396283
CAS No.: 1306739-51-4
M. Wt: 293.31 g/mol
InChI Key: SGEYBVUVIKAEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid (CAS: 1306739-51-4) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring connected via an ether linkage at the 3-position of the aromatic ring . The Boc group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is structurally characterized by:

  • Azetidine core: A four-membered saturated ring, offering conformational rigidity.
  • Boc protection: A common strategy to prevent undesired reactions at the azetidine nitrogen.
  • Ether linkage: Connects the azetidine to the benzoic acid, influencing solubility and reactivity.

Its primary applications lie in medicinal chemistry as a building block for drug candidates, particularly in synthesizing pharmacophores or linkers for targeted therapies .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-5-10(7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEYBVUVIKAEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 3-Hydroxyazetidine Derivatives

This method, as disclosed in patent CN103524392, involves oxidizing hydroxyl groups on azetidine rings to form the key intermediate:

  • Reaction Overview:

    • Starting from 3-hydroxyazetidine-1-carboxylic acid derivatives.
    • Oxidation of the hydroxyl group to form azetidin-3-one.
    • Protection of the amino group with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc2O).
  • Procedure Highlights:

    • Dissolving the precursor in ethanedioyl chloride and dichloromethane.
    • Adding DMSO and triethylamine to facilitate oxidation.
    • Subsequent Boc-protection occurs by reacting with Boc2O under controlled temperature (10-40°C).
  • Yield & Efficiency:

    • The method yields the Boc-azetidine derivative with high efficiency (~91%) and is suitable for scale-up.

Method B: Direct Cyclization via Alkylation

This alternative approach involves alkylation of azetidine precursors with benzyl or substituted benzyl groups, followed by Boc-protection:

  • Reaction Conditions:

    • Use of 1,3-dichloro-2,2-dimethylpropane as a cyclization precursor.
    • Catalysis with potassium iodide and sodium carbonate.
    • Reaction carried out in DMF at 50-100°C.
  • Outcome:

    • Formation of 1-benzyl-3,3-dimethoxy-azetidine with yields around 58%.

Research Data Table 1: Summary of Boc-Azetidine Synthesis Methods

Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
Oxidation & Boc Protection 3-hydroxyazetidine derivatives Boc2O, DMSO, triethylamine Dichloromethane 10-40°C 91 Suitable for industrial scale
Alkylation & Cyclization 1,3-dichloro-2,2-dimethylpropane KI, Na2CO3 DMF 50-100°C 58 Less environmentally friendly

Conversion to the Azetidin-3-one Derivative

The Boc-protected azetidin-3-yl compounds undergo oxidation to form the corresponding azetidin-3-one, a critical intermediate for subsequent coupling reactions.

Method C: Oxidative Deprotection and Cyclization

  • Procedure:

    • Dissolving Boc-azetidine derivatives in ethyl acetate.
    • Adding citric acid aqueous solution to hydrolyze protecting groups and facilitate ring closure.
    • Crystallization achieved by hexane addition, yielding high purity azetidin-3-one.
  • Research Findings:

    • The process yields the target compound with approximately 85.4% efficiency.
    • Crystallization conditions (hexane at 40-50°C) are optimized for purity and yield.

Data Table 2: Summary of Azetidin-3-one Preparation

Step Reagents Solvent Conditions Yield (%) Remarks
Deprotection & Cyclization Boc-azetidine, citric acid Ethyl acetate 20-40°C, 3-4 hrs 85.4 Suitable for large-scale synthesis

Functionalization to the Target Compound

The final step involves coupling the azetidin-3-one derivative with a benzoic acid moiety, often via esterification or amidation, to form the desired benzoic acid derivative.

Method D: Esterification and Coupling

  • Procedure:

    • Activation of benzoic acid with carbodiimide or similar coupling agents.
    • Reaction with azetidin-3-ol or its derivatives under mild conditions.
    • Purification by crystallization from hexane or ethyl acetate.
  • Research Evidence:

    • The synthesis demonstrates high yields (~80-85%) with controlled reaction parameters.

Environmental and Industrial Considerations

Recent research emphasizes greener methods, such as replacing solvents like DMSO and dioxane with more environmentally benign alternatives, and optimizing reaction conditions for higher yield and purity.

Aspect Traditional Methods Green Alternatives References
Solvents Dioxane, DMSO Ethyl acetate, methyl tert-butyl ether ,
Catalysts Sodium bicarbonate, triethylamine Organic bases, recyclable catalysts ,
Waste Treatment High waste generation Improved waste management protocols ,

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can lead to the formation of benzoic acid derivatives, while reduction can produce corresponding alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected azetidine ring is particularly useful in peptide synthesis and other applications requiring selective deprotection.

Biology: The compound's biological applications include its use as a probe in biochemical studies. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the creation of drugs with specific biological activities.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it a valuable component in the production of a wide range of chemicals.

Mechanism of Action

The mechanism by which 3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Heterocycle Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid Azetidine (4-membered) Boc-protected azetidine, ether linkage C₁₅H₁₉NO₅ 293.32
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid Pyrrolidine (5-membered) Boc-protected pyrrolidine, direct aryl linkage C₁₆H₂₁NO₄ 291.34
3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid Oxazole Oxazole ring replaces benzoic acid C₁₂H₁₅N₂O₅ 279.26

Key Differences :

  • Electronic Effects : The oxazole ring introduces π-conjugation and hydrogen-bonding capabilities, contrasting with the electron-withdrawing carboxylic acid group in the target compound .
Functional Group Modifications
Compound Name Functional Group Impact on Reactivity/Applications Reference
This compound Benzoic acid Enables coupling reactions (e.g., amide formation)
3-({1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid Methylene bridge Increased flexibility; altered binding affinity
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Selenazole Selenium enhances redox activity and bioactivity

Key Differences :

  • Linkage Type : Ether vs. methylene bridges affect molecular rigidity and interaction with biological targets .
  • Selenium vs.
Physical and Solid-State Properties
  • Polymorphism : highlights polymorphic transitions in oxazole analogs under mechanical stress, suggesting similar studies for the target compound could reveal stability challenges during formulation .
  • Solubility : The Boc group and benzoic acid moiety likely confer moderate polarity, contrasting with the more lipophilic tert-butoxybenzoic acid (CAS 15360-02-8) .

Biological Activity

3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid, with the CAS number 1306739-51-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol

The biological activity of this compound is primarily linked to its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid metabolism, and its inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making this compound a candidate for addressing metabolic disorders.

Inhibition of Acetyl-CoA Carboxylase

Research indicates that compounds similar to this compound exhibit significant inhibition of both ACC1 and ACC2 isoforms. For instance, studies have shown that certain analogs can inhibit these enzymes with IC50 values around 50 nM, leading to decreased levels of malonyl-CoA in vivo, which is beneficial for metabolic regulation in conditions such as obesity and diabetes .

Fatty Acid Metabolism

In vitro studies have demonstrated that the compound can effectively reduce triglyceride synthesis in HepG2 cells, with EC50 values indicating potent activity at low concentrations (approximately 1.6 µM for fatty acid synthesis inhibition) . This suggests that it may play a role in managing lipid levels and preventing fatty liver disease.

Metabolic Syndrome

In a study involving obese Zucker rats, administration of ACC inhibitors resulted in lower hepatic malonyl-CoA levels and improved metabolic profiles. The observed effects included reduced triglyceride accumulation and enhanced fatty acid oxidation rates, showcasing the potential therapeutic applications of this compound in treating metabolic syndrome .

Cardiovascular Health

Another area of interest is the impact on cardiovascular risk factors. Inhibition of ACC has been linked to favorable changes in lipid profiles, which could mitigate risks associated with cardiovascular diseases. The compound's ability to modulate these pathways positions it as a promising candidate for further research in cardiovascular therapeutics .

Data Tables

Property Value
Molecular FormulaC15H19NO5
Molecular Weight293.32 g/mol
CAS Number1306739-51-4
IC50 (ACC Inhibition)~50 nM
EC50 (Fatty Acid Synthesis Inhibition)~1.6 µM

Q & A

Q. What strategies validate analytical methods when reference standards are unavailable?

  • Cross-validation : Compare NMR, HPLC, and HRMS data with structurally analogous compounds (e.g., 4-([1-(tert-butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid) .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to confirm method specificity for degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.